molecular formula C16H11Cl2NO B14619471 Quinoline, 2,7-dichloro-3-(4-methoxyphenyl)- CAS No. 59412-16-7

Quinoline, 2,7-dichloro-3-(4-methoxyphenyl)-

Cat. No.: B14619471
CAS No.: 59412-16-7
M. Wt: 304.2 g/mol
InChI Key: ABMDXDZTFDRYAI-UHFFFAOYSA-N
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Description

Quinoline, 2,7-dichloro-3-(4-methoxyphenyl)- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This particular compound is characterized by the presence of two chlorine atoms at the 2nd and 7th positions and a methoxyphenyl group at the 3rd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 2,7-dichloro-3-(4-methoxyphenyl)-, can be achieved through various methods. Traditional methods include the Skraup synthesis, which involves the heating of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Other methods include the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone . Modern methods may involve microwave-assisted synthesis, solvent-free reactions, and the use of green chemistry principles .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale reactions using continuous flow reactors. These methods aim to optimize yield and reduce environmental impact. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2,7-dichloro-3-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted quinoline derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups .

Scientific Research Applications

Quinoline, 2,7-dichloro-3-(4-methoxyphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimalarial activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Quinoline, 2,7-dichloro-3-(4-methoxyphenyl)- involves its interaction with various molecular targets. It can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 2,7-dichloro-3-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms and a methoxyphenyl group enhances its reactivity and potential therapeutic applications .

Properties

CAS No.

59412-16-7

Molecular Formula

C16H11Cl2NO

Molecular Weight

304.2 g/mol

IUPAC Name

2,7-dichloro-3-(4-methoxyphenyl)quinoline

InChI

InChI=1S/C16H11Cl2NO/c1-20-13-6-3-10(4-7-13)14-8-11-2-5-12(17)9-15(11)19-16(14)18/h2-9H,1H3

InChI Key

ABMDXDZTFDRYAI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)Cl)Cl

Origin of Product

United States

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